N-[1-[(4-cyanophenyl)methyl]-2-oxopyrrolidin-3-yl]-3-(methoxymethyl)piperidine-1-carboxamide
Description
- The 4-cyanophenyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a suitable leaving group and a strong nucleophile.
Formation of the Piperidine Ring:
- The piperidine ring is constructed through a series of cyclization reactions, often involving the use of amines and aldehydes or ketones under reductive amination conditions.
Final Coupling Reaction:
- The final step involves the coupling of the pyrrolidinone intermediate with the piperidine derivative. This is typically carried out using coupling reagents such as carbodiimides or phosphonium salts under mild conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale-up. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity. Solvent selection, temperature control, and purification techniques such as crystallization or chromatography are critical for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under hydrogenation conditions.
Substitution: The aromatic cyanophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of Lewis acids.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Potential applications in the development of therapeutic agents for neurological disorders.
- Explored for its anti-inflammatory and analgesic properties.
Industry:
- Utilized in the synthesis of specialty chemicals and advanced materials.
- Potential applications in the development of agrochemicals and biocides.
Properties
IUPAC Name |
N-[1-[(4-cyanophenyl)methyl]-2-oxopyrrolidin-3-yl]-3-(methoxymethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-27-14-17-3-2-9-24(13-17)20(26)22-18-8-10-23(19(18)25)12-16-6-4-15(11-21)5-7-16/h4-7,17-18H,2-3,8-10,12-14H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSXTXVLHZFAMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN(C1)C(=O)NC2CCN(C2=O)CC3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-[(4-cyanophenyl)methyl]-2-oxopyrrolidin-3-yl]-3-(methoxymethyl)piperidine-1-carboxamide typically involves multiple steps:
-
Formation of the Pyrrolidinone Moiety:
- The initial step involves the synthesis of the 2-oxopyrrolidin-3-yl intermediate. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Mechanism of Action
The mechanism of action of N-[1-[(4-cyanophenyl)methyl]-2-oxopyrrolidin-3-yl]-3-(methoxymethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound is believed to bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific biological context, but common targets include neurotransmitter receptors and enzymes involved in inflammatory pathways.
Comparison with Similar Compounds
- N-[1-[(4-cyanophenyl)methyl]-2-oxopyrrolidin-3-yl]-3-(hydroxymethyl)piperidine-1-carboxamide
- N-[1-[(4-cyanophenyl)methyl]-2-oxopyrrolidin-3-yl]-3-(ethyl)piperidine-1-carboxamide
Comparison:
Structural Differences: The presence of different substituents on the piperidine ring (e.g., methoxymethyl vs. hydroxymethyl) can significantly alter the compound’s reactivity and biological activity.
Biological Activity: Variations in the substituents can lead to differences in binding affinity and selectivity for biological targets, influencing the compound’s therapeutic potential.
Chemical Properties: Differences in solubility, stability, and reactivity can impact the compound’s suitability for various applications.
N-[1-[(4-cyanophenyl)methyl]-2-oxopyrrolidin-3-yl]-3-(methoxymethyl)piperidine-1-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
